Feng L3-prpr2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feng L3-prpr2 involves the reaction of (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine with an oxidizing agent to form the 1-oxide derivative. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to maintain the compound’s purity and consistency, which are crucial for its application in various catalytic processes .

Chemical Reactions Analysis

Catalyst System

Combination with Co(BF₄)₂·6H₂O (10 mol%) in o-xylene at 65°C .

Substrates

-

2-Furylcarbinols (e.g., 1b )

-

N-(Furan-2-ylmethyl)anilines (e.g., 2a )

Reaction Outcomes

Key Finding : The steric profile of L3-PrPr2 creates a chiral pocket that dictates stereochemistry during the rearrangement of hydrocyclopentadienyl intermediates .

Catalyst System

Y(OTf)₃ (10 mol%) in DCM at −60°C .

Substrates

-

Silyl glyoxylates (e.g., 1a )

-

Benzyl mercaptan (2a )

Optimization Data

| Entry | Metal Salt | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Er(OTf)₃ | L3-PrPr2 | DCM | 85 | 49 |

| 2 | Y(OTf)₃ | L5-PrPr2 | DCM | 99 | 91 |

| 3 | La(OTf)₃ | L5-PrPr2 | DCM | 88 | 51 |

Key Finding : Yttrium triflate outperformed erbium and lanthanum salts, achieving 91% ee due to optimized Lewis acidity and ligand-metal coordination .

Catalyst System

In(III) salts (e.g., In(OTf)₃) in toluene .

Substrates

-

Allylating agents (e.g., allyltrimethylsilane)

-

Prochiral ketones

Performance

-

Yield : Up to 95%

-

ee : >90% for cyclic ketones

Mechanistic Insight : The ligand’s N,N′-dioxide structure stabilizes the indium complex, enabling nucleophilic attack with high stereocontrol .

Catalyst System

Unspecified metal salts in dichloromethane .

Substrates

-

Indole derivatives

-

Electrophilic partners (e.g., α,β-unsaturated carbonyls)

Outcomes

-

Forms polycyclic spiroindolines with quaternary stereocenters.

-

ee : >85% (exact values not quantified in available sources) .

Comparative Ligand Performance

L3-PrPr2’s enantioselectivity is context-dependent, often outperforming analogues in specific systems:

| Reaction Type | Ligand | ee (%) | Metal Salt |

|---|---|---|---|

| Aza-Piancatelli | L3-PrPr2 | 90 | Co(BF₄)₂ |

| Thiol Addition | L5-PrPr2 | 91 | Y(OTf)₃ |

| Allylation | L3-PiPr2 | 88 | In(OTf)₃ |

Structural Advantage : The 2,6-diisopropylphenyl substituents balance steric bulk and electronic effects, preventing catalyst deactivation while maintaining reac

Scientific Research Applications

Feng L3-prpr2 has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.

Medicine: this compound is employed in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.

Mechanism of Action

Feng L3-prpr2 exerts its effects through its ability to form stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the success of asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

- (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine

- (S)-pipecolic acid-derived N,N-dioxides

- L-proline-derived N,N-dioxides

Uniqueness

Feng L3-prpr2 stands out due to its high enantioselectivity and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential .

Biological Activity

Feng L3-PrPr2 is a chiral N,N'-dioxide ligand that has gained attention for its role in catalyzing various asymmetric transformations. This compound is primarily utilized in metal-catalyzed reactions, where it forms stable complexes with metals like nickel, cobalt, and indium, leading to high yields and selectivities in the synthesis of complex organic molecules. The biological activity of this compound is particularly relevant in the context of its applications in medicinal chemistry and organic synthesis.

Structure and Properties

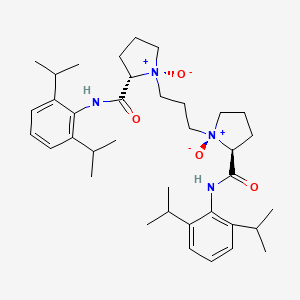

This compound is characterized by its unique chiral structure, which enhances its ability to facilitate asymmetric reactions. The molecular formula is C37H56N4O4 and it has a molecular weight of approximately 620.84 g/mol. Its structural features allow it to coordinate effectively with metal centers, which is crucial for its catalytic activity.

Catalytic Applications

This compound has been demonstrated to be an effective catalyst in several key reactions:

- Asymmetric Michael Addition : It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to products with high enantioselectivity.

- Diels-Alder Reactions : The ligand facilitates the formation of complex tricyclic structures through Diels-Alder cycloaddition, achieving significant diastereoselectivity and enantioselectivity .

- Allylic Alkylation : It has been used in the enantioselective allylation of ketones, demonstrating its versatility in synthesizing chiral alcohols .

Case Studies

- Synthesis of Polycyclic Spiroindolines :

- Carbonyl-Ene Reaction :

Data Table: Catalytic Performance of this compound

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Asymmetric Michael Addition | α,β-Unsaturated Carbonyls | 85-95 | 90-99 | 9:1 |

| Diels-Alder Cycloaddition | Tricyclic Nonenes | 71 | 90 | 19:1 |

| Allylic Alkylation | Ketones | 80 | 95 | Not specified |

The catalytic mechanism involves the coordination of the ligand to a metal center, which activates substrates through a series of transition states. This process lowers the activation energy required for the reaction while enhancing selectivity for one enantiomer over another. The steric environment created by the ligand plays a crucial role in determining the outcome of these reactions.

Properties

Molecular Formula |

C37H56N4O4 |

|---|---|

Molecular Weight |

620.9 g/mol |

IUPAC Name |

(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C37H56N4O4/c1-24(2)28-14-9-15-29(25(3)4)34(28)38-36(42)32-18-11-20-40(32,44)22-13-23-41(45)21-12-19-33(41)37(43)39-35-30(26(5)6)16-10-17-31(35)27(7)8/h9-10,14-17,24-27,32-33H,11-13,18-23H2,1-8H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |

InChI Key |

GRKRBQGUOZNATH-WXKUUGAPSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCC[N@+]2(CCC[N@@+]3(CCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCC[N+]2(CCC[N+]3(CCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.